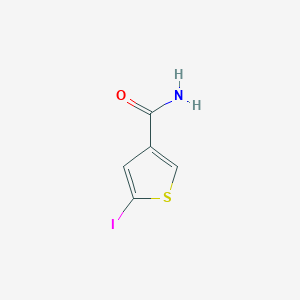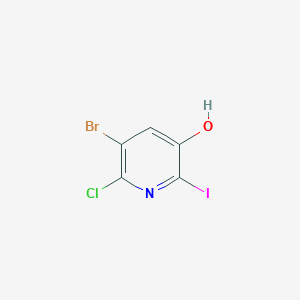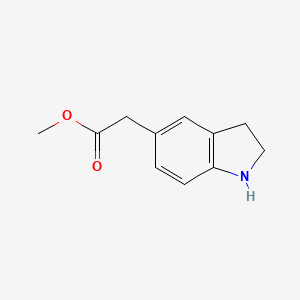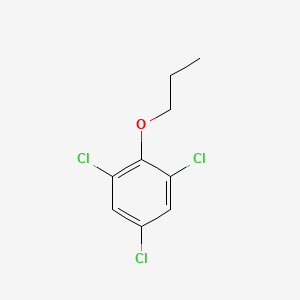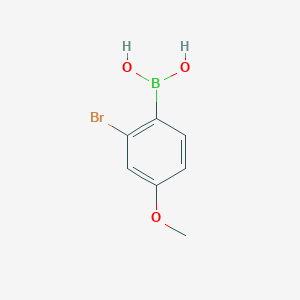
2-Bromo-4-methoxyphenylboronic acid
Descripción general
Descripción
2-Bromobenzeneboronic acid is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . 4-Methoxyphenylboronic acid can be used as a common organic reagent in Suzuki coupling reactions to study the N-arylation of imidazoles and amines catalyzed by copper exchange of calcium fluorophosphates .
Synthesis Analysis
A practical and efficient process for the synthesis in good yield of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride from p-bromo toluene has been developed via borylation, oxidation, nitration, esterification, and hydrogenation . Protodeboronation of pinacol boronic esters is a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-methoxyphenylboronic acid is C7H8BBrO3. The average mass is 230.852 Da and the monoisotopic mass is 229.974976 Da .Chemical Reactions Analysis
In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 230.85 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The exact mass is 229.97499 g/mol and the monoisotopic mass is 229.97499 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules 2-Bromo-4-methoxyphenylboronic acid is instrumental in the synthesis of complex organic molecules, particularly in pharmaceuticals. Its role as a reagent in cross-coupling reactions, such as Suzuki-Miyaura couplings, enables the formation of biaryl compounds which are core structures in many drugs and agrochemicals. The specificity and reactivity of this compound facilitate the construction of molecules with high precision and yield, underlining its value in synthetic organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Advanced Materials Development Research into benzoxaboroles, derivatives of phenylboronic acids, highlights the broad applicability of compounds like this compound in developing new materials. Benzoxaboroles have found use in various fields, including as biologically active compounds, in creating supramolecular structures, and in materials science. Their ability to bind hydroxyl compounds has been leveraged in designing molecular receptors, showcasing the compound's versatility beyond pharmaceutical applications (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Electrochemical Sensors The compound's derivative, phenylboronic acid, and its analogs have been extensively explored for creating electrochemical biosensors. These sensors are designed to detect sugars and glycoproteins due to the selective binding properties of phenylboronic acid derivatives to diols, indicating potential medical diagnostic applications. This area of research is crucial for developing non-enzymatic glucose sensors and other biosensing technologies, demonstrating the compound's importance in medical technology (Anzai, 2016).
Environmental and Health Studies Although not directly related to this compound, research on related brominated compounds, such as flame retardants and their degradation products, sheds light on the environmental persistence and potential health impacts of brominated organic compounds. These studies underscore the importance of understanding the life cycle and environmental behavior of compounds utilized in various industries, including those related to this compound, to mitigate any adverse ecological and health effects (Zuiderveen, Slootweg, & de Boer, 2020).
Mecanismo De Acción
Target of Action
2-Bromo-4-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic acid compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to create a wide variety of organic compounds, including pharmaceuticals and polymers . The downstream effects include the synthesis of complex organic structures from simpler precursors .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters can be affected by exposure to air and moisture . Additionally, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during organic synthesis .
Safety and Hazards
Direcciones Futuras
Boronic acids are highly valuable building blocks in organic synthesis . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propiedades
IUPAC Name |
(2-bromo-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAGASZZPOEXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



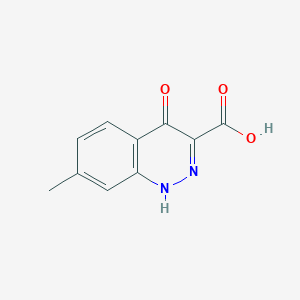


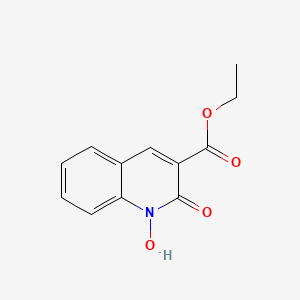
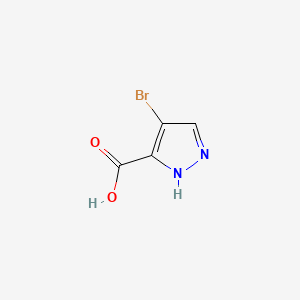
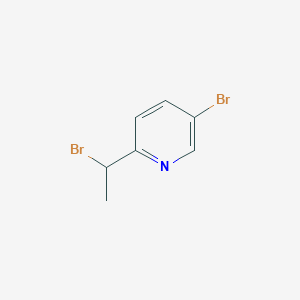
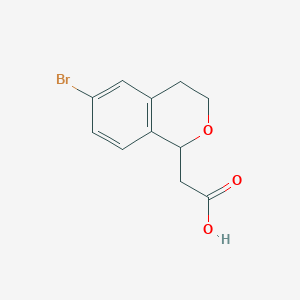
![[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine](/img/structure/B3248541.png)


